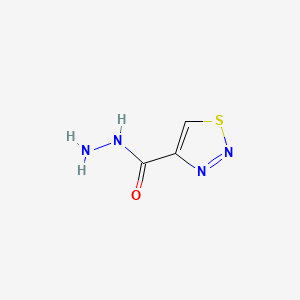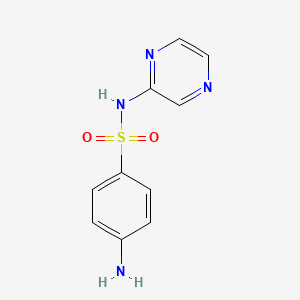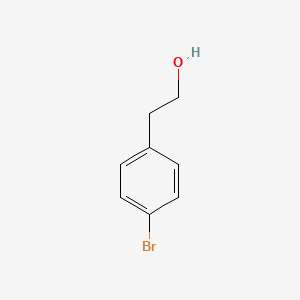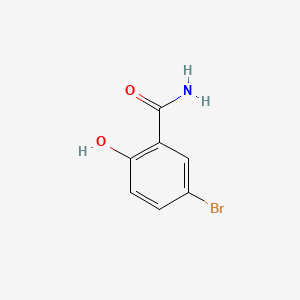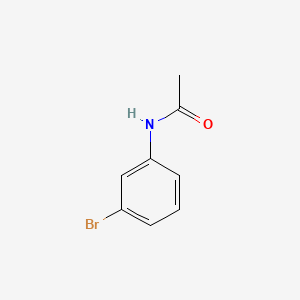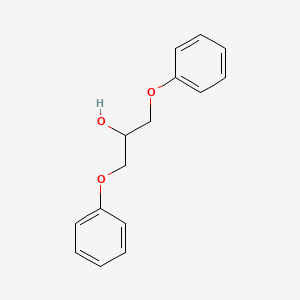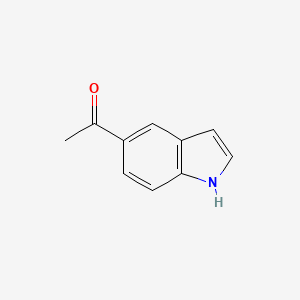
1-(1H-吲哚-5-基)乙酮
描述
Synthesis Analysis
The synthesis of 1-(1H-indol-5-yl)ethanone derivatives often involves condensation reactions, utilizing starting materials such as indoles and appropriate acylating agents. For instance, Kumar et al. (2022) synthesized novel 1-(1H-indol-1-yl)ethanone compounds through the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted anilines, highlighting the importance of indole derivatives in medicinal chemistry (Kumar et al., 2022).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the reactivity and interaction of 1-(1H-indol-5-yl)ethanone derivatives. Kukuljan et al. (2016) explored the structural aspects of 1-(5-methyl-1H-indol-6-yl)ethan-1-one through IR, NMR, mass spectroscopy, and single-crystal X-ray diffraction, revealing how molecular architecture influences its chemical behavior and interaction patterns (Kukuljan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 1-(1H-indol-5-yl)ethanone derivatives allows for a wide range of transformations, pivotal for synthesizing pharmacologically active compounds. Mosslemin and Movahhed (2012) demonstrated the synthesis of bis(1H-indol-3-yl)ethanones using phenylglyoxals and indole, showcasing the compound's versatility in forming complex structures with potential biological activities (Mosslemin & Movahhed, 2012).
科学研究应用
合成新衍生物
1-(1H-吲哚-5-基)乙酮是合成具有重要生物活性的各种衍生物的关键中间体。例如,研究已经证明成功合成了新型1H-吲哚衍生物,表现出抗菌和抗真菌活性。这些衍生物已针对黑曲霉、白念珠菌、枯草杆菌和大肠杆菌等菌株进行评估,显示出显著的抗微生物活性(Letters in Applied NanoBioScience, 2020)。
抗微生物活性
已对各种1-(1H-吲哚-5-基)乙酮衍生物进行了研究,特别关注它们的抗微生物特性。研究表明合成了新型基于吲哚的1,3,4-噁二唑,表现出有前途的抗菌和抗真菌活性。这些化合物是从(1H-吲哚-3-基甲氧基)-乙酸苄基肼衍生物合成的,显示出作为抗微生物剂的潜力(International Journal of Biomedical Research, 2014)。
抗炎和镇痛特性
另一个研究领域涉及对新型衍生物的抗炎和镇痛特性的探索。例如,一项研究合成了1-(4-(2-(1H-吲哚-1-基)-2-氧代乙氧基)苯基)-3-苯基丙-2-烯-1-酮衍生物,并利用海藻胶多糖诱导的大鼠后爪水肿模型评估了它们的抗炎活性。这些化合物显示出显著的抗炎效果,表明具有潜在的治疗应用(Current Drug Discovery Technologies, 2022)。
生物活性分子的合成
合成生物活性分子是另一个重要的应用领域。一项研究报告了1-(1H-吲哚-1-基)乙酮衍生物的合成和计算研究,重点关注它们与COX-2酶的相互作用,并评估它们在体内的镇痛和抗炎活性。这项研究突出了这些化合物在新型非甾体类抗炎药物开发中的作用(Letters in Drug Design & Discovery, 2022)。
安全和危害
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
1-(1H-indol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFIUEUUROFVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201481 | |
| Record name | Ketone, indol-5-yl methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-5-yl)ethanone | |
CAS RN |
53330-94-2 | |
| Record name | 1-(1H-Indol-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53330-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, indol-5-yl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053330942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, indol-5-yl methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53330-94-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

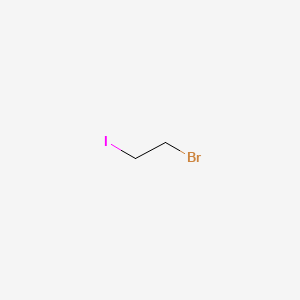
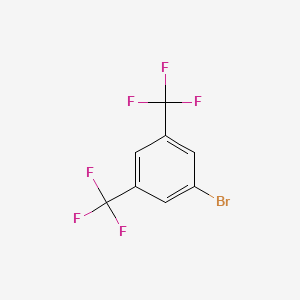
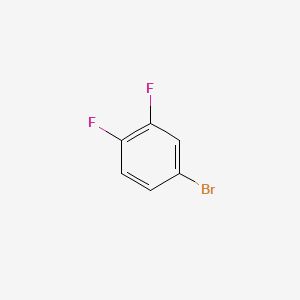
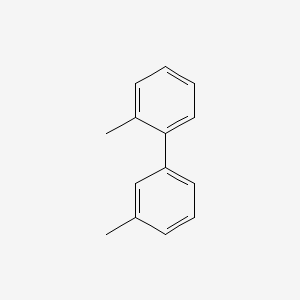
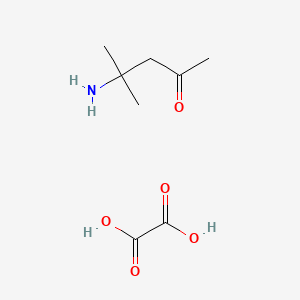
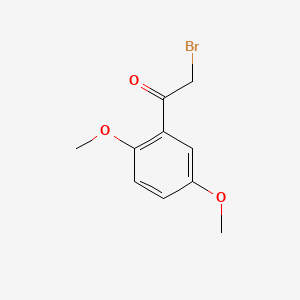
![Benzo[b]naphtho[2,3-d]furan](/img/structure/B1265505.png)
